ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
Description
ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenylmethyl group.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-2-20-12(19)11(18)15-13-17-16-10(21-13)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOHJFXVMEAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carbamoyl Formate Moiety: The ethyl carbamoyl formate moiety can be introduced by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Heterocyclic Core Modifications
- 1,3,4-Thiadiazole vs. 1,2,3-Thiadiazole: The target compound’s 1,3,4-thiadiazole core differs from 1,2,3-thiadiazole isomers (e.g., 2-CHLOROETHYL N-(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBAMATE ).
- Thiadiazole vs. Isoxazole: ETHYL 5-[(4-CHLORO-2-FORMYLPHENOXY)METHYL]-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE replaces thiadiazole with isoxazole. The oxygen atom in isoxazole increases electron density, altering solubility and hydrogen-bonding capacity, whereas sulfur in thiadiazole enhances lipophilicity and metabolic resistance.
(b) Substituent Analysis
- 4-Chlorophenylmethyl Group: Common in agrochemicals (e.g., metconazole intermediates ), this group enhances lipophilicity and oxidative stability. Comparatively, ETHYL 5-((1-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)-ETHYLIDENE)HYDRAZONO)-4-PHENYL-4,5-DIHYDRO-1,3,4-THIADIAZOLE-2-CARBOXYLATE (9b) uses a triazole-linked substituent, introducing additional hydrogen-bonding sites but reducing steric bulk.
Ester Functionalization :
The ethyl formate ester in the target compound contrasts with the chloroethyl carbamate in 2-CHLOROETHYL N-(4-METHYL-1,2,3-THIADIAZOL-5-YL)CARBAMATE . Ethyl esters generally offer better hydrolytic stability and slower metabolism than chloroethyl groups, which may confer alkylating properties.
Table 1: Comparative Analysis of Key Parameters
*Calculated based on structural formula.
Key Observations:
- Lipophilicity : The target compound’s 4-chlorophenylmethyl and ethyl formate groups enhance lipophilicity, favoring membrane penetration in agrochemical contexts .
- Metabolic Stability : Thiadiazole cores generally resist oxidation better than isoxazoles, as seen in fungicide intermediates .
- Bioactivity : Triazole-containing analogs (e.g., 9b ) may exhibit broader antimicrobial activity due to additional heterocyclic interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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